2-methoxy-5-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
3-Hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, linked to a triazine ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 3-hydroxy-4-methoxybenzaldehyde: This can be synthesized through the oxidation of 3-hydroxy-4-methoxytoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Synthesis of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with aniline and 4-nitroaniline under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the benzaldehyde moiety can undergo oxidation to form corresponding quinones.
Reduction: The nitro group in the triazine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, thiols.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzaldehydes.
Scientific Research Applications
Chemistry:
Synthesis of Schiff Bases: The compound can be used to synthesize Schiff bases by reacting with various amines.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown potential antimicrobial properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer Research: The compound has been investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Protein Interaction: It can bind to proteins, inhibiting their function and affecting cellular processes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Anilino-6-(4-nitroanilino)-1,3,5-triazine: Another precursor used in the synthesis.
Schiff Bases: Compounds formed by the condensation of aldehydes with amines.
Uniqueness:
Structural Complexity: The combination of benzaldehyde, triazine, and hydrazone moieties makes it unique.
Versatility: Its ability to undergo various chemical reactions and form derivatives with diverse properties.
Properties
Molecular Formula |
C23H20N8O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-[(Z)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H20N8O4/c1-35-20-12-7-15(13-19(20)32)14-24-30-23-28-21(25-16-5-3-2-4-6-16)27-22(29-23)26-17-8-10-18(11-9-17)31(33)34/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14- |
InChI Key |
QKKPHHPWCDCMJN-OYKKKHCWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)O |
Origin of Product |
United States |
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